molecular formula C24H29N5O3S B2829559 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1189887-82-8

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide

カタログ番号: B2829559
CAS番号: 1189887-82-8
分子量: 467.59
InChIキー: ULZRMYCQMZGGMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(4-Acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic quinoxaline derivative featuring a sulfonamide group at position 6, a diethylamine substituent, and a piperazine ring linked to a 4-acetylphenyl moiety. The 4-acetylphenyl substituent introduces an electron-withdrawing acetyl group, which may influence the compound’s electronic properties and receptor-binding affinity.

特性

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-4-29(5-2)33(31,32)21-10-11-22-23(16-21)25-17-24(26-22)28-14-12-27(13-15-28)20-8-6-19(7-9-20)18(3)30/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRMYCQMZGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

化学反応の分析

Types of Reactions

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

類似化合物との比較

N,N-Diethyl-2-[4-(3-Methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide (CAS 1189510-75-5)

This compound shares the quinoxaline-sulfonamide core and piperazine linkage but substitutes the 4-acetylphenyl group with a 3-methylphenyl moiety. The meta-methyl group is electron-donating, contrasting with the para-acetyl group’s electron-withdrawing nature. This difference likely alters the compound’s solubility and receptor interactions. For instance, the acetyl group may enhance binding to hydrophobic pockets, while the methyl group could increase steric hindrance .

Piperazine-Linked Quinoline Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) replace the quinoxaline core with a quinoline system. Substituents like bromo (C2), chloro (C3), and trifluoromethyl (C7) groups on the phenyl ring modulate electronic and steric properties. For example, the trifluoromethyl group in C7 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Sulfonamide Variants

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)

This compound substitutes the quinoxaline core with a pyrimidine ring, a smaller heterocycle with two nitrogen atoms. The pyrimidine’s reduced aromatic surface area may weaken π-π stacking interactions, while the methoxy group introduces electron-donating effects. Such structural variations highlight the trade-off between heterocycle size and functional group positioning in drug design .

Substituent Effects on Physicochemical Properties

The acetyl group in the target compound’s 4-acetylphenyl substituent increases polarity compared to methyl or halogenated analogs. This polarity may enhance solubility in polar solvents like ethyl acetate, a crystallization medium used for quinoline derivatives in . Conversely, lipophilic groups like trifluoromethyl (C7) or methylthio (C5) could improve blood-brain barrier penetration but reduce metabolic stability.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Piperazine Substituent Key Functional Groups Notable Properties
Target Compound Quinoxaline 4-Acetylphenyl Sulfonamide, Diethylamine High polarity, H-bond donor
CAS 1189510-75-5 Quinoxaline 3-Methylphenyl Sulfonamide, Diethylamine Moderate lipophilicity
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Phenyl Ester, Carbonyl Low solubility in polar solvents
CAS 923216-86-8 Pyrimidine 4-Methoxyphenyl Sulfonamide, Diethylamino Enhanced electron donation

生物活性

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 357.54 g/mol. The structure features a quinoxaline core, which is known for its diverse pharmacological properties. The sulfonamide group contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to exhibit:

  • Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes, potentially affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : It may also modulate neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have demonstrated its potential in inhibiting the growth of cancer cells. For instance, it has been reported to selectively inhibit the proliferation of lung cancer cells while sparing normal cells.
  • Antidepressant-like Effects : The compound may exhibit antidepressant properties, as suggested by its interaction with serotonin receptors.
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection against oxidative stress-induced damage.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperazine and quinoxaline moieties can significantly influence its potency and selectivity:

  • Piperazine Substituents : Variations in the piperazine ring can enhance binding affinity to target receptors.
  • Quinoxaline Derivatives : Alterations in the quinoxaline structure can improve antitumor efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study assessing the cytotoxic effects on various cancer cell lines revealed an IC50 value indicating significant antitumor potential, particularly against lung cancer cells.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)5.0
    HeLa (Cervical)10.0
    MCF7 (Breast)15.0
  • Animal Models : In vivo studies using rodent models showed promising results in reducing tumor size when administered at therapeutic doses.
  • Clinical Implications : Ongoing clinical trials are exploring its efficacy as an adjunct therapy for depression, with preliminary results suggesting improved mood and cognitive function in treated subjects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。